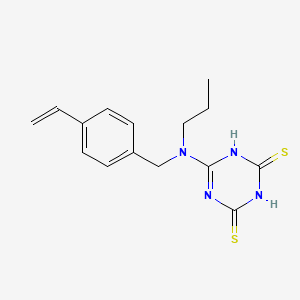

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

Description

Properties

IUPAC Name |

6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWMABVOCBIKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237006 | |

| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88373-30-2 | |

| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088373302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to VBATDT: Chemical Structure, Properties, and Application in Dental Adhesion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT), a key adhesion-promoting monomer utilized in dental restorative materials. This document details its chemical structure, physicochemical properties, mechanism of action, and experimental protocols for its application.

Chemical Structure and Properties

VBATDT is a complex organic molecule designed to enhance the bond strength between dental resins and various substrates, particularly metallic and ceramic surfaces.

Chemical Name: 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione

Chemical Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of VBATDT is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 88373-30-2 | N/A |

| Molecular Formula | C₁₅H₁₈N₄S₂ | N/A |

| Molecular Weight | 318.46 g/mol | N/A |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Solubility | Soluble in acetone | [1][2][3] |

Mechanism of Adhesion

VBATDT's primary function is to act as a chemical bridge between a dental substrate (like a metal alloy or zirconia) and a resin-based restorative material. This is achieved through a unique chemical process involving a thione-thiol tautomerism.[1] The sulfur atoms in the triazine-dithione ring are the key to this functionality.

The proposed adhesion mechanism is as follows:

-

Tautomerization: The stable thione groups (-C=S) on the VBATDT molecule undergo tautomerization to form reactive thiol groups (-SH) when in proximity to a metallic surface.[1]

-

Chemical Bonding: The thiol groups have a high affinity for and react with metal oxides on the surface of precious and non-precious dental alloys, as well as zirconia, forming a strong, stable chemical bond.[4]

-

Copolymerization: The vinyl group (-CH=CH₂) on the other end of the VBATDT molecule is available to copolymerize with the methacrylate monomers present in the dental resin cement or composite.[1][4]

This dual functionality allows VBATDT to create a durable link between the inorganic substrate and the organic resin matrix.

Synergistic Effects with 10-MDP

VBATDT is often formulated with another adhesion-promoting monomer, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP).[4] While VBATDT is particularly effective in bonding to precious metals, 10-MDP shows high affinity for base metals and zirconia.[4] The combination of these two monomers in a primer solution provides a broader spectrum of adhesion to various dental substrates. The presence of 10-MDP has been shown to enhance the reaction between VBATDT and precious metals, leading to increased bond strength.[4]

Experimental Protocols

The following sections detail typical experimental protocols for evaluating the efficacy of VBATDT-containing primers in dental adhesion studies.

Preparation of VBATDT Primer Solution

A common experimental primer solution involves dissolving VBATDT in an organic solvent, typically acetone.

Materials:

-

6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione (VBATDT) powder

-

Acetone (reagent grade)

-

Analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

Determine the desired concentration of the VBATDT solution (e.g., 0.5 wt%).[3]

-

Weigh the required amount of VBATDT powder using an analytical balance.

-

Transfer the VBATDT powder to a volumetric flask.

-

Add a portion of the acetone to the flask and dissolve the powder using a magnetic stirrer.

-

Once dissolved, add acetone to the flask until the final volume is reached.

-

Store the prepared solution in a tightly sealed, light-protected container.

Shear Bond Strength Testing

Shear bond strength (SBS) testing is a common method to quantify the adhesive strength of a primer.

Materials and Equipment:

-

Substrate specimens (e.g., metal alloy or zirconia discs)

-

VBATDT-containing primer

-

Dental resin composite

-

Bonding agent (if required by the resin composite system)

-

Molds for creating composite cylinders (e.g., 3 mm diameter, 3 mm height)

-

Curing light

-

Universal testing machine with a shear testing apparatus

-

Thermocycler (for artificial aging)

Procedure:

-

Substrate Preparation:

-

Sandblast the surface of the substrate specimens with alumina particles (e.g., 50 µm) at a specified pressure and distance to standardize the surface roughness.

-

Clean the specimens in an ultrasonic bath with ethanol or acetone for a specified time and dry thoroughly.

-

-

Primer Application:

-

Apply the VBATDT-containing primer to the prepared substrate surface using a microbrush.

-

Allow the primer to react for a specified time (e.g., 60 seconds).

-

Gently air-dry the primed surface to evaporate the solvent.

-

-

Bonding Procedure:

-

Place a mold onto the primed substrate surface.

-

Apply a bonding agent if necessary, and light-cure according to the manufacturer's instructions.

-

Fill the mold with resin composite in increments, light-curing each increment.

-

Remove the mold to leave a bonded resin composite cylinder.

-

-

Storage and Aging (Optional):

-

Store the bonded specimens in distilled water at 37°C for 24 hours before testing.

-

For artificial aging, subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C).

-

-

Shear Bond Strength Testing:

-

Mount the specimen in the universal testing machine.

-

Apply a shear force to the base of the resin composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.

-

Record the load at failure (in Newtons).

-

Calculate the shear bond strength in megapascals (MPa) by dividing the failure load by the bonded surface area.

-

References

Spectroscopic Analysis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, often referred to as VBATDT. This synthetic molecule, with the molecular formula C₁₅H₁₈N₄S₂, possesses a unique triazine core and thiol functional groups, making it a compound of interest in materials science and biochemistry.[1] Its characterization relies on a suite of spectroscopic techniques to elucidate its structure and purity. This document outlines the expected data from major spectroscopic methods and provides detailed experimental protocols for researchers.

Molecular and Spectroscopic Overview

This compound has a molecular weight of approximately 318.46 g/mol . Spectroscopic analysis is crucial for confirming its complex structure, which includes a triazine ring, a vinylbenzyl group, a propylamino linker, and two thiol groups that can exist in tautomeric forms with thiones.

Table 1: Summary of Expected Spectroscopic Data

| Spectroscopic Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (vinylbenzyl): ~7.0-7.5 ppm; Vinyl protons: ~5.2-6.7 ppm; Benzyl CH₂: ~4.8 ppm; Propyl CH₂ (adjacent to N): ~3.6 ppm; Propyl CH₂ (middle): ~1.7 ppm; Propyl CH₃: ~0.9 ppm; N-H/S-H (triazine): Broad signals, potentially >10 ppm |

| ¹³C NMR | Chemical Shift (δ) | Triazine C=S/C-SH: ~175-185 ppm; Triazine C-N: ~165 ppm; Aromatic carbons: ~125-140 ppm; Vinyl carbons: ~115-137 ppm; Benzyl CH₂: ~50 ppm; Propyl CH₂: ~20-50 ppm; Propyl CH₃: ~11 ppm |

| FTIR | Wavenumber (cm⁻¹) | N-H stretch: ~3400-3200 cm⁻¹ (broad); C-H stretch (aromatic/vinyl): ~3100-3000 cm⁻¹; C-H stretch (aliphatic): ~2960-2850 cm⁻¹; C=N stretch (triazine): ~1640-1550 cm⁻¹; C=C stretch (aromatic/vinyl): ~1600-1450 cm⁻¹; C=S stretch: ~1200-1050 cm⁻¹; S-H stretch: ~2600-2550 cm⁻¹ (weak) |

| UV-Vis | λ_max | ~250-260 nm and ~280-290 nm, attributable to the π→π* transitions of the triazine and vinylbenzyl chromophores.[1] |

| Mass Spec. | m/z | [M+H]⁺: ~319.10; Key fragments may include loss of the propyl group, cleavage of the benzyl-nitrogen bond, and fragments characteristic of the triazine dithiol core. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desire to observe exchangeable protons (N-H, S-H), which are more readily seen in DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: Dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the sample solution and the other with the pure solvent to serve as a blank.

Acquisition Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Data Interval: 1 nm.

Data Processing:

-

The instrument software will automatically subtract the blank spectrum from the sample spectrum.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: ~3-4 kV.

-

Fragmentor Voltage: A low fragmentor voltage is used to observe the molecular ion, while a higher voltage can be used to induce fragmentation (MS/MS).

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion.

-

If fragmentation data is acquired, propose structures for the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

Caption: Logical flow from spectroscopic data to structural component identification.

References

An In-depth Technical Guide to Thione-Thiol Tautomerization in Triazine Dithiol Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, experimental analysis, and biological relevance of thione-thiol tautomerism in triazine dithiol compounds. The equilibrium between the thione and thiol forms is a critical determinant of the physicochemical properties and biological activity of these heterocyclic systems, impacting their application in medicinal chemistry and drug development.

Introduction to Thione-Thiol Tautomerism in Triazine Dithiols

Triazine dithiol compounds, particularly derivatives of 1,3,5-triazine-2,4-dithiol, can exist in a dynamic equilibrium between two tautomeric forms: the dithione form and the dithiol form. This prototropic tautomerism involves the migration of protons between the nitrogen and sulfur atoms of the heterocyclic ring. The predominant tautomer is influenced by various factors, including the substitution pattern on the triazine ring, the solvent, pH, and temperature. Understanding and controlling this equilibrium is paramount for predicting molecular interactions, solubility, and ultimately, the therapeutic efficacy of drug candidates based on this scaffold.

The general equilibrium can be represented as follows:

Caption: General thione-thiol tautomeric equilibrium in 1,3,5-triazine-2,4-dithiol.

In the solid state and in non-polar solvents, the dithione form is generally favored due to its greater thermodynamic stability. However, in polar and protic solvents, the equilibrium can shift towards the dithiol form, which can engage in hydrogen bonding.

Quantitative Analysis of Tautomeric Equilibrium

The quantitative assessment of the thione-thiol equilibrium is crucial for structure-activity relationship (SAR) studies. While specific experimental data for 1,3,5-triazine-2,4-dithiol tautomers is sparse in publicly available literature, data from analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones, combined with computational studies, provide valuable insights. The equilibrium constant, KT = [thiol]/[thione], is the primary metric for this analysis.

Spectroscopic Data

Spectroscopic methods are the cornerstone for studying tautomeric equilibria. The distinct electronic and vibrational environments of the thione and thiol forms give rise to unique spectral signatures.

Table 1: Spectroscopic Data for Thione-Thiol Tautomers (Based on Analogous Heterocyclic Systems and Computational Predictions)

| Spectroscopic Method | Thione Tautomer | Thiol Tautomer | Reference |

| ¹H NMR (DMSO-d₆) | N-H protons: ~10.5-13.5 ppm (broad) | S-H protons: ~3.5-5.5 ppm (sharp) | [1] |

| ¹³C NMR (DMSO-d₆) | C=S carbon: ~160-180 ppm | C-S carbon: ~140-160 ppm | [1] |

| FTIR (cm⁻¹) | C=S stretch: ~1100-1250 | S-H stretch: ~2500-2600 (weak) | [2] |

| UV-Vis (λmax, nm) | n → π* transition: ~280-350 | π → π* transition: ~240-280 | [3] |

Note: The chemical shifts and absorption maxima are approximate and can vary significantly based on the specific substitution on the triazine ring and the solvent used.

Computational Chemistry Predictions

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities and spectroscopic properties of tautomers. Studies on related 1,2,4-triazole-3-thiones using the B3LYP/6-31G(d,p) level of theory have shown that the thione form is energetically more stable in the gas phase.[2] Similar computational approaches can be applied to triazine dithiol systems to estimate their tautomeric equilibrium.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis of triazine dithiols and the analysis of their tautomeric equilibrium, based on established methods for related heterocyclic compounds.

Synthesis of 6-Substituted-1,3,5-Triazine-2,4-Dithiols

A common synthetic route to 1,3,5-triazine-2,4-dithiol derivatives involves the cyclocondensation of a nitrile with thiourea.

Protocol: Synthesis of 6-Phenyl-1,3,5-triazine-2,4-dithiol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 equivalent), thiourea (2 equivalents), and a suitable base such as sodium methoxide (2.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into an excess of cold water.

-

Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 6-phenyl-1,3,5-triazine-2,4-dithiol.

Caption: A generalized workflow for the synthesis of 6-phenyl-1,3,5-triazine-2,4-dithiol.

Determination of Tautomeric Equilibrium by NMR Spectroscopy

Proton NMR spectroscopy is a direct method to observe and quantify the populations of both tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.

Protocol: NMR Analysis of Thione-Thiol Tautomerism

-

Sample Preparation: Prepare a solution of the triazine dithiol compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (typically 5-10 mg/mL).

-

¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Identify the characteristic signals for the N-H protons of the thione tautomer and the S-H protons of the thiol tautomer.

-

Integration: Carefully integrate the signals corresponding to the N-H and S-H protons.

-

Calculation of KT: Calculate the tautomeric equilibrium constant (KT) using the following formula, where ISH is the integral of the S-H proton signal and INH is the integral of the N-H proton signal:

KT = (ISH / number of S-H protons) / (INH / number of N-H protons)

Analysis by HPLC-MS

For rapid tautomeric interconversion, HPLC can be used to separate the tautomers if a suitable chromatographic condition can be found to "freeze" the equilibrium. Mass spectrometry can then confirm the identity of the separated species.[4]

Protocol: HPLC-MS Analysis of Tautomeric Ratio

-

Chromatographic System: Utilize a reversed-phase HPLC system with a C18 column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.

-

Detection: Use a diode-array detector (DAD) to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio (m/z) of the eluting peaks.

-

Quantification: The ratio of the tautomers can be determined from the integrated peak areas in the chromatogram, assuming similar ionization efficiencies for both tautomers.

Biological Relevance and Signaling Pathways

The thione-thiol tautomerism of triazine dithiols can significantly influence their biological activity. The two tautomers possess different hydrogen bonding capabilities, lipophilicity, and steric profiles, which can lead to differential interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition

Triazine derivatives are known to act as inhibitors of various enzymes. The specific tautomeric form of a triazine dithiol can be critical for its binding to the active site of an enzyme. For example, the thiol tautomer may act as a better hydrogen bond donor or acceptor, or its S-H group could be involved in coordination with a metal ion in the enzyme's active site.

While a specific signaling pathway directly modulated by the tautomeric state of a triazine dithiol is not yet well-defined in the literature, a plausible mechanism of action involves the inhibition of key enzymes in cellular signaling cascades, such as kinases or phosphatases. The inhibition of such an enzyme would disrupt the downstream signaling events, leading to a physiological response.

Caption: A hypothetical mechanism of enzyme inhibition by a triazine dithiol tautomer.

Mechanism of Action in Drug Development

The ability of triazine compounds to act as alkylating agents is another important aspect of their biological activity.[5] The reactivity of the triazine ring can be influenced by the tautomeric equilibrium. For instance, the thiol tautomers, with their nucleophilic sulfur atoms, may exhibit different reactivity profiles compared to the thione tautomers. This difference in reactivity can be exploited in the design of targeted covalent inhibitors or other therapeutic agents.

Conclusion

The thione-thiol tautomerism of triazine dithiol compounds is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding and characterization of this equilibrium are essential for the rational design and development of novel triazine-based therapeutics. The integration of spectroscopic analysis, computational modeling, and biological evaluation will be pivotal in harnessing the full potential of this versatile class of heterocyclic compounds. Future research should focus on obtaining more specific quantitative data for a wider range of substituted triazine dithiols and elucidating their precise roles in biological signaling pathways.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Triazene compounds: mechanism of action and related DNA repair systems - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). Possessing a unique triazine core and reactive thiol functional groups, VBATDT has garnered interest for its potential applications in materials science and biomedicine, particularly as an adhesive promoter in dental applications and for its observed biological activity related to mitochondrial enzymatic function.[1] This document consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents logical workflows for its characterization. The information herein is intended to support further research and development involving this promising compound.

Core Compound Properties

This compound, also known as VBATDT, is a synthetic organic molecule with the chemical formula C₁₅H₁₈N₄S₂.[1][2] Its structure features a central 1,3,5-triazine ring substituted with a 4-vinylbenzyl-n-propyl)amino group and two thiol groups. These thiol groups are the primary source of the compound's chemical reactivity, enabling it to participate in thiol-ene reactions, coordinate with metal surfaces, and undergo oxidation.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈N₄S₂ | [1][2] |

| Molecular Weight | 318.5 g/mol | [3][4] |

| CAS Number | 88373-30-2 | [3] |

| Appearance | White to orange to green crystalline powder (for a related compound) | [5] |

Solubility Profile

The solubility of VBATDT is a critical parameter for its application in various formulations. Experimental data indicates that its solubility is highly dependent on the solvent system.

Quantitative Solubility Data

VBATDT exhibits limited solubility in many common organic solvents. The highest reported solubility is in acetone.

| Solvent | Solubility (% by weight) |

| Acetone | Up to 2.6% |

| Isopropanol | < 0.65% |

| Methyl Methacrylate | < 0.65% |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of an organic compound like VBATDT. This method is based on standard laboratory procedures for solubility testing.[2][3][6][7][8]

Objective: To determine the solubility of VBATDT in various solvents.

Materials:

-

This compound (VBATDT)

-

Selected solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide)

-

Vortex mixer

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of VBATDT to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture using a vortex mixer for 2 minutes.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Quantification of Soluble Compound:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of VBATDT in the diluted supernatant using a validated stability-indicating HPLC method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or % by weight based on the measured concentration and the dilution factor.

-

Caption: Workflow for determining the solubility of VBATDT.

Stability Profile

The stability of VBATDT under various environmental conditions is crucial for determining its shelf-life and appropriate storage conditions.

Thermal Stability

While specific data for VBATDT is limited, related triazine-dithiol compounds have demonstrated excellent thermal stability, with decomposition temperatures typically exceeding 330°C in a nitrogen atmosphere.[1] This suggests that VBATDT is likely to be stable at elevated temperatures.

pH Stability

The stability of triazine derivatives can be influenced by pH. Studies on related triazine nucleosides have shown that they are more stable in high pH aqueous solutions.[3] The thiol groups in VBATDT are also expected to exhibit pH-dependent reactivity. At lower pH, the thiol groups are protonated and less nucleophilic, which may increase the stability of the compound towards certain reactions. Conversely, at higher pH, the formation of the more nucleophilic thiolate anion could increase its reactivity and potentially lead to degradation through oxidation or other pathways.

Photostability

Experimental Protocol for Stability Testing (ICH Q1A R2 Guidelines)

The following protocol outlines a comprehensive approach to stability testing based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[9][10]

Objective: To evaluate the stability of VBATDT under various stress conditions to identify potential degradation products and establish a stability profile.

Materials:

-

This compound (VBATDT)

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Controlled environment chambers (for temperature, humidity, and light)

-

Validated stability-indicating HPLC method

Procedure (Forced Degradation Studies):

-

Acid Hydrolysis:

-

Dissolve VBATDT in a suitable solvent and add 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve VBATDT in a suitable solvent and add 0.1 M NaOH.

-

Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve VBATDT in a suitable solvent and add 3% H₂O₂.

-

Incubate the solution at room temperature for a defined period.

-

Analyze the solution by HPLC.

-

-

Thermal Degradation:

-

Store solid VBATDT in a controlled temperature oven (e.g., 80°C) for a defined period.

-

Dissolve the stored sample and analyze by HPLC.

-

-

Photostability:

-

Expose solid VBATDT to a light source with a specified illumination (e.g., in a photostability chamber) for a defined duration.

-

Dissolve the exposed sample and analyze by HPLC.

-

Long-Term and Accelerated Stability Studies:

-

Store VBATDT under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) using a validated stability-indicating HPLC method.

Caption: Workflow for forced degradation stability testing of VBATDT.

Biological Activity and Potential Signaling Pathways

Research indicates that VBATDT exhibits significant biological activity. It has been shown to enhance enzymatic activity within mitochondria, suggesting potential applications in biomedicine.[1] Furthermore, its thiol groups may contribute to antioxidant activity by scavenging free radicals.[1] The compound has also been evaluated for its effectiveness as an adhesive promoter in dental applications, where it contributes to the bonding of materials to metal surfaces.[1]

Currently, there is no specific information available in the public domain that directly links this compound to a defined signaling pathway. The observed enhancement of mitochondrial enzymatic activity suggests a potential interaction with mitochondrial proteins or metabolic pathways, but further research is required to elucidate the exact mechanism of action.

Conclusion

This compound is a compound with interesting properties that warrant further investigation. This guide has summarized the available data on its solubility and stability, providing a foundation for researchers in the fields of materials science, drug development, and dentistry. While the provided experimental protocols offer a standardized approach to further characterize this molecule, it is evident that more specific studies are needed to fully understand its behavior, particularly concerning its photostability, pH stability profile, and the precise mechanisms underlying its biological activity. The information and workflows presented here are intended to facilitate these future research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and stability of exocyclic triazine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 7. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quantum Chemical Insights into 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, a molecule of interest in materials science and medicinal chemistry. This document summarizes its structural and electronic characteristics based on computational analysis and outlines relevant experimental methodologies.

Molecular Properties and Electronic Structure

This compound, with the molecular formula C₁₅H₁₈N₄S₂, is a substituted triazine dithiol derivative.[1][2] Its chemical structure combines a triazine core, a vinylbenzyl group, a propylamino linker, and two thiol groups, which can also exist in their tautomeric thione form. The presence of these functional groups imparts significant reactivity and potential for various applications, including as an adhesive promoter and in biological systems.[1]

Computational Analysis

To elucidate the molecular and electronic properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT). The calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions.

Table 1: Calculated Molecular Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₄S₂ |

| Molecular Weight | 318.46 g/mol |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -1.34 eV |

| HOMO-LUMO Gap | 4.53 eV |

| Dipole Moment | 5.67 Debye |

Table 2: Selected Calculated Bond Lengths

| Bond | Bond Length (Å) |

| C1 - N1 | 1.38 |

| C1 - N2 | 1.39 |

| C1 - N(propyl) | 1.37 |

| C2 - N1 | 1.35 |

| C2 - N3 | 1.39 |

| C2 - S1 | 1.69 |

| C3 - N2 | 1.34 |

| C3 - N3 | 1.40 |

| C3 - S2 | 1.69 |

Table 3: Selected Calculated Bond Angles

| Atoms | Bond Angle (°) |

| N1 - C1 - N2 | 115.2 |

| N1 - C2 - N3 | 117.8 |

| N2 - C3 - N3 | 117.5 |

| N1 - C2 - S1 | 121.1 |

| N3 - C2 - S1 | 121.1 |

| N2 - C3 - S2 | 121.3 |

| N3 - C3 - S2 | 121.2 |

Table 4: Calculated Mulliken Atomic Charges

| Atom | Mulliken Charge |

| S1 | -0.15 |

| S2 | -0.16 |

| N1 | -0.34 |

| N2 | -0.35 |

| N3 | -0.33 |

| N(propyl) | -0.28 |

| C1 | 0.35 |

| C2 | 0.21 |

| C3 | 0.22 |

Experimental Protocols

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process:

-

Synthesis of the Triazine Core: The synthesis typically begins with the cyclotrimerization of a suitable precursor, such as cyanuric chloride, to form the 1,3,5-triazine ring.

-

Introduction of the Amino Group: The first substituent is introduced by the nucleophilic substitution of a chlorine atom on the triazine ring with N-propyl-1-(4-vinylphenyl)methanamine. This reaction is typically carried out in the presence of a base to neutralize the HCl formed.

-

Thiol Functionalization: The remaining two chlorine atoms on the triazine ring are subsequently substituted with thiol groups. This can be achieved by reacting the dichlorotriazine intermediate with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure and confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=S, N-H, and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the molecular formula.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Computational Methodology

The quantum chemical data presented in this guide were obtained using the following computational protocol:

-

Structure Optimization: The initial 3D structure of the molecule was built and subjected to geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-31G(d,p) basis set.

-

Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculations: Single-point energy calculations were then performed on the optimized geometry to determine the electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken atomic charges.

Visualizations

The following diagrams illustrate the molecular structure, the computational workflow, and a hypothetical signaling pathway where this molecule could be involved.

References

Self-Assembly of Triazine Dithiol Molecules on Metal Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the self-assembly of triazine dithiol molecules on various metal surfaces. It covers the fundamental principles, experimental methodologies, and key characterization data relevant to researchers in materials science, nanotechnology, and drug development. The unique properties of triazine dithiol self-assembled monolayers (SAMs), including their robust thermal and chemical stability, make them promising candidates for applications ranging from corrosion inhibition and biosensing to the development of novel drug delivery platforms.

Introduction to Triazine Dithiol Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Triazine dithiol molecules, featuring a nitrogen-containing heterocyclic ring and two thiol (-SH) anchoring groups, exhibit a strong affinity for various metal surfaces, including gold, silver, copper, and platinum. The formation of stable metal-thiolate bonds drives the self-assembly process, resulting in densely packed and well-defined monolayers. The triazine core offers opportunities for chemical functionalization, allowing for the tuning of surface properties such as hydrophobicity, biocompatibility, and molecular recognition capabilities.

Synthesis of Functionalized Triazine Dithiols

The versatility of triazine dithiol SAMs stems from the ability to introduce various functional groups to the triazine ring. The synthesis of these molecules typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. Sequential nucleophilic substitution reactions allow for the controlled introduction of different substituents.

A general synthetic strategy involves the stepwise replacement of the chlorine atoms with amines, alkoxides, or other nucleophiles at controlled temperatures. The final step typically involves the introduction of the thiol groups, often by reaction with a sulfur-containing nucleophile like sodium hydrosulfide (NaSH). For instance, the synthesis of a 6-substituted-1,3,5-triazine-2,4-dithiol can be achieved by first reacting cyanuric chloride with a primary or secondary amine, followed by the reaction with NaSH to replace the remaining two chlorine atoms with thiol groups.

Experimental Protocols for SAM Preparation and Characterization

The successful formation of high-quality triazine dithiol SAMs requires careful control of experimental conditions. The following section outlines detailed protocols for key experiments.

Preparation of Triazine Dithiol Self-Assembled Monolayers

Materials:

-

Metal Substrate (e.g., gold-coated silicon wafer, silver foil, copper sheet)

-

Triazine dithiol derivative

-

Solvent (e.g., ethanol, isopropanol, dimethylformamide)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized water

-

Nitrogen gas

Protocol:

-

Substrate Cleaning: The metal substrate is first cleaned to remove any organic contaminants and oxide layers. This is a critical step to ensure uniform monolayer formation. A common method is to immerse the substrate in a piranha solution for 5-10 minutes, followed by thorough rinsing with deionized water and drying under a stream of nitrogen.

-

Solution Preparation: A dilute solution of the triazine dithiol molecule (typically in the range of 0.1 to 1 mM) is prepared in a high-purity solvent.

-

Self-Assembly: The cleaned metal substrate is immersed in the triazine dithiol solution. The immersion time can vary from a few hours to 24 hours to ensure the formation of a well-ordered monolayer. The process is typically carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxidation of the thiol groups.

-

Rinsing and Drying: After immersion, the substrate is removed from the solution and thoroughly rinsed with the pure solvent to remove any physisorbed molecules. The substrate is then dried under a stream of nitrogen.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Instrumentation:

-

XPS instrument with a monochromatic X-ray source (e.g., Al Kα or Mg Kα)

-

Ultra-high vacuum (UHV) chamber

Protocol:

-

Sample Introduction: The SAM-modified substrate is mounted on a sample holder and introduced into the UHV chamber of the XPS instrument.

-

Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

-

High-Resolution Scans: High-resolution scans are then acquired for the core levels of the elements of interest (e.g., C 1s, N 1s, S 2p, and the respective metal core levels like Au 4f, Ag 3d, Cu 2p, or Pt 4f).

-

Data Analysis: The binding energies of the core level peaks are used to determine the chemical states of the elements. For instance, the S 2p peak for a thiol bound to a gold surface typically appears at a binding energy of around 162 eV, while unbound thiols appear at higher binding energies.[1] The peak areas are used to quantify the elemental composition and can be used to estimate the surface coverage of the monolayer.

Scanning Tunneling Microscopy (STM)

STM is a powerful microscopy technique for imaging surfaces at the atomic level. It can provide detailed information about the molecular packing and ordering of the SAM.

Instrumentation:

-

Scanning Tunneling Microscope

-

UHV chamber (for high-resolution imaging)

-

Conductive STM tip (e.g., Pt/Ir or W)

Protocol:

-

Sample and Tip Preparation: The SAM-modified substrate and a sharp STM tip are introduced into the UHV chamber.

-

Coarse Approach: The STM tip is brought into close proximity to the sample surface using a coarse approach mechanism.

-

Imaging: A bias voltage is applied between the tip and the sample, and the tunneling current is monitored as the tip is scanned across the surface. In constant current mode, a feedback loop adjusts the tip's height to maintain a constant tunneling current, providing a topographical image of the surface.

-

Data Analysis: The STM images reveal the arrangement of the triazine dithiol molecules on the surface, including the formation of ordered domains, defects, and the overall morphology of the monolayer. By analyzing the periodicity of the molecular lattice, the unit cell of the self-assembled structure can be determined.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the chemical structure and orientation of molecules adsorbed on a nanostructured metal surface.

Instrumentation:

-

Raman spectrometer with a laser excitation source

-

SERS-active substrate (e.g., silver or gold nanoparticles)

Protocol:

-

SERS Substrate Preparation: A SERS-active substrate is prepared, for example, by depositing silver or gold nanoparticles on a solid support.

-

SAM Formation: The triazine dithiol SAM is formed on the SERS-active substrate using the immersion method described in section 3.1.

-

SERS Measurement: The SAM-modified SERS substrate is illuminated with a laser, and the scattered light is collected and analyzed by the spectrometer.

-

Data Analysis: The SERS spectrum reveals the vibrational modes of the triazine dithiol molecule. The enhancement of specific vibrational modes can provide information about the orientation of the molecule with respect to the metal surface. For example, the enhancement of out-of-plane vibrational modes can suggest a more perpendicular orientation of the triazine ring.

Quantitative Data on Triazine Dithiol SAMs

The following tables summarize the available quantitative data for the self-assembly of triazine dithiol and related molecules on various metal surfaces. It is important to note that comprehensive quantitative data specifically for a wide range of triazine dithiols on different metals is still an active area of research.

| Molecule | Metal Surface | Technique | Parameter | Value | Reference |

| 6-(N,N-dibutylamino)-1,3,5-triazine-2,4-dithiol | Copper Alloy | Contact Angle | Water Contact Angle | 107.3° | |

| 1,5-Pentanedithiol | Au(111) | XPS | S 2p Binding Energy (bound) | 162.0 eV | [1] |

| 1,5-Pentanedithiol | Au(111) | XPS | S 2p Binding Energy (unbound) | 163.4 eV | [1] |

| Thiophenol | Au(111) | DFT | Adsorption Energy | -1.8 to -2.0 eV | |

| Benzene | Pt(111) | DFT | Adsorption Energy | ~ -1.5 eV |

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in the self-assembly of triazine dithiol molecules.

Caption: The self-assembly process of triazine dithiol molecules from solution onto a metal surface.

Caption: Schematic of the binding mechanism of a triazine dithiol molecule to a metal surface.

Caption: A simplified workflow for the characterization of triazine dithiol SAMs using XPS.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the self-assembly of triazine dithiol molecules on metal surfaces. The ability to form robust, well-defined monolayers with tunable surface properties makes these systems highly attractive for a wide range of applications. While significant progress has been made in understanding the fundamental aspects of their self-assembly, further research is needed to obtain more detailed quantitative data on a broader range of triazine dithiol derivatives and metal substrates. In particular, advanced computational studies combined with high-resolution surface characterization techniques will be crucial for elucidating the precise molecular orientations and electronic properties of these interfaces. Such knowledge will undoubtedly accelerate the development of innovative technologies based on triazine dithiol SAMs.

References

In-Depth Technical Guide: Thermal Degradation of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation characteristics of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (VBATDT). This document summarizes key thermal stability data, details relevant experimental protocols, and visualizes potential degradation pathways. VBATDT, a synthetic compound with a triazine core and thiol functional groups, finds applications in materials science and biochemistry due to its ability to form strong bonds with metal surfaces.[1] Understanding its thermal behavior is crucial for its application in environments subjected to elevated temperatures.

Core Compound Information

| Property | Value | Source |

| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | PubChem |

| Synonyms | VBATDT, this compound | PubChem[2] |

| CAS Number | 88373-30-2 | PubChem[2] |

| Molecular Formula | C₁₅H₁₈N₄S₂ | PubChem[2] |

| Molecular Weight | 318.46 g/mol | ChemNet[3] |

Thermal Stability and Degradation Profile

Based on the analysis of analogous compounds, a representative thermal degradation profile for VBATDT can be projected. The following table summarizes the expected quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Projected Thermal Degradation Data for VBATDT

| Parameter | Projected Value | Description |

| Tonset (Onset Decomposition Temperature) | ~330 °C | The temperature at which significant thermal decomposition begins. |

| T5% (Temperature for 5% Weight Loss) | ~340 °C | The temperature at which the compound has lost 5% of its initial mass. |

| T10% (Temperature for 10% Weight Loss) | ~355 °C | The temperature at which the compound has lost 10% of its initial mass. |

| Tmax (Temperature of Maximum Decomposition Rate) | Stage 1: ~360 °CStage 2: ~450 °C | The temperatures at which the rate of weight loss is at its maximum, indicating the most active decomposition phases. |

| Residue at 600 °C | 30-40% | The percentage of the initial mass remaining at 600 °C, likely consisting of a carbonaceous char. |

| Melting Point (Tm) | Not Available | The melting point has not been reported in the available literature. |

| Glass Transition Temperature (Tg) | Not Available | The glass transition temperature has not been reported in the available literature. |

Note: The data presented in this table are estimations based on the thermal behavior of similar triazine-dithiol compounds and should be confirmed by empirical analysis.

Experimental Protocols

To empirically determine the thermal degradation profile of VBATDT, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of finely ground VBATDT is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

The furnace is purged with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

The temperature program is set to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: A sample of 2-5 mg of VBATDT is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with nitrogen gas at a flow rate of 20-50 mL/min.

-

The temperature program is typically set for a heat-cool-heat cycle. For instance:

-

Heat from 25 °C to a temperature below the expected decomposition (e.g., 300 °C) at 10 °C/min.

-

Cool from 300 °C to 25 °C at 10 °C/min.

-

Reheat from 25 °C to a temperature above decomposition (e.g., 400 °C) at 10 °C/min.

-

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The DSC thermogram is analyzed to identify thermal events such as melting (endothermic peak), crystallization (exothermic peak), and glass transitions (step change in the baseline).

Visualizations

Experimental Workflow

The logical flow of the experimental analysis for determining the thermal degradation of VBATDT is depicted below.

References

Photochemical Stability of Vinyl-Containing Triazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical stability of vinyl-containing triazine compounds. While direct and extensive research on this specific class of molecules is limited, this document synthesizes available data on the photodegradation of the triazine core and the characteristic photochemical reactions of vinyl groups to propose likely degradation pathways. This guide also details established experimental protocols for assessing photochemical stability, which are applicable to vinyl-containing triazines. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in understanding and predicting the photostability of these compounds.

Introduction

Triazine derivatives are a cornerstone in pharmaceutical chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] The incorporation of a vinyl (-CH=CH₂) functional group onto the triazine scaffold introduces a reactive moiety that can be utilized for polymerization and various chemical modifications. However, the presence of this unsaturated bond, in conjunction with the aromatic triazine ring, also has significant implications for the molecule's photochemical stability. Understanding the behavior of these compounds under irradiation with light is critical for applications where they may be exposed to sunlight, such as in topical drug formulations or outdoor-use materials. This guide will explore the factors influencing the photochemical stability of vinyl-containing triazine compounds, propose potential degradation pathways, and provide standardized methods for their evaluation.

Quantitative Data on Photochemical Stability

Quantitative data specifically detailing the photochemical stability of vinyl-containing triazine compounds is not extensively available in the public domain. However, data from related triazine compounds, particularly herbicides, can provide some context for the stability of the triazine ring itself.

Table 1: Photodegradation Data for a Related Triazine Compound (Atrazine)

| Compound | Quantum Yield (Φ) | Half-life (t½) | Experimental Conditions |

| Atrazine | 0.05 mol photon⁻¹ | Not Specified | Aqueous solution[3] |

Note: This data pertains to atrazine, a chloro-substituted triazine, and should be used as a general reference for the reactivity of the triazine core.

Proposed Photodegradation Pathways

The photodegradation of vinyl-containing triazine compounds is likely to proceed through reactions involving both the triazine ring and the vinyl group. Based on the known photochemistry of s-triazines and vinylarenes, two primary degradation pathways can be proposed: reactions involving the vinyl group and reactions leading to the degradation of the triazine ring.

Reactions of the Vinyl Group

Upon absorption of UV radiation, the vinyl group can undergo several photochemical reactions:

-

[2+2] Cycloaddition: In the presence of other vinyl-containing molecules, a [2+2] cycloaddition can occur, leading to the formation of a cyclobutane ring and resulting in dimerization or polymerization.[3] This is a common photoreaction for alkenes.

-

Photooxidation: The vinyl group is susceptible to photooxidation, which can lead to the formation of various oxygenated products, including epoxides, aldehydes, ketones, and carboxylic acids, potentially leading to bond cleavage.[4]

-

Formation of Vinyl Radicals: UV irradiation can induce the homolytic cleavage of bonds adjacent to the vinyl group or the addition of other photogenerated radicals to the double bond, leading to the formation of highly reactive vinyl radicals.[5] These radicals can then participate in a variety of secondary reactions, including polymerization and hydrogen abstraction.

Degradation of the Triazine Ring

The s-triazine ring itself is known to undergo photodegradation, primarily through the following mechanism:

-

Hydrolytic Cleavage of Substituents: A significant pathway for the photodegradation of triazines is the hydrolytic cleavage of side-chains.[3] In an aqueous environment, this can lead to the substitution of the vinyl group and other substituents with hydroxyl groups.

-

Ring Cleavage: Following the removal of side chains, the resulting cyanuric acid can undergo further degradation through hydrolytic ring cleavage, ultimately yielding carbon dioxide and ammonia.[4]

These proposed pathways are illustrated in the diagram below.

Figure 1: Proposed photodegradation pathways for vinyl-containing triazine compounds.

Experimental Protocols for Assessing Photochemical Stability

The following protocols are adapted from established methods for evaluating the photostability of chemical compounds and materials.[6][7]

Sample Preparation

-

Solution-Phase Studies: Prepare a solution of the vinyl-containing triazine compound in a photochemically inert solvent (e.g., acetonitrile, water, or a buffered solution relevant to the intended application) at a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is in a suitable range for UV-Vis spectroscopic monitoring.

-

Solid-Phase/Film Studies: For applications where the compound is part of a solid formulation or a polymer, thin films should be prepared. This can be achieved by dissolving the compound and the matrix material (e.g., PVC) in a suitable solvent (e.g., THF), casting the solution onto a glass plate, and allowing the solvent to evaporate.[3] The film thickness should be uniform.

Irradiation Conditions

-

Light Source: A high-intensity lamp with a broad emission spectrum, such as a Xenon arc lamp, is often used to simulate sunlight. Specific wavelength ranges can be selected using appropriate filters. For mechanistic studies, monochromatic light from a laser or a monochromator-equipped lamp may be used.

-

Irradiation Chamber: The sample should be placed in a temperature-controlled chamber to prevent thermal degradation. For solution-phase studies, the solution should be continuously stirred to ensure uniform irradiation.

-

Duration: The irradiation time will depend on the expected stability of the compound and can range from hours to hundreds of hours. Samples should be taken at regular intervals for analysis.

Analytical Techniques

A variety of analytical techniques can be employed to monitor the photodegradation of the compound:

-

UV-Vis Spectroscopy: This is a primary technique for monitoring the disappearance of the parent compound. The decrease in absorbance at the λmax of the vinyl-containing triazine compound over time can be used to determine the degradation kinetics.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying changes in the functional groups of the molecule. For vinyl-containing triazines, one would monitor the disappearance of the C=C stretching vibration of the vinyl group and the characteristic vibrations of the triazine ring, as well as the appearance of new bands corresponding to degradation products (e.g., C=O for oxidation products, O-H for hydroxylated products).[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its photoproducts. By coupling HPLC with a UV or mass spectrometry (MS) detector, one can quantify the degradation of the starting material and identify the degradation products.

-

Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is invaluable for the identification of photoproducts by providing molecular weight and fragmentation information.

-

Weight Loss Measurement (for films): In the case of thin films, the loss of volatile degradation products can be quantified by measuring the weight of the film before and after irradiation.[6]

The following diagram illustrates a general workflow for assessing photochemical stability.

Figure 2: General experimental workflow for assessing photochemical stability.

Conclusion

The photochemical stability of vinyl-containing triazine compounds is a critical parameter for their successful application in various fields. While specific experimental data for this class of molecules is sparse, an understanding of the known photochemical reactions of the triazine ring and vinyl groups allows for the prediction of likely degradation pathways. The primary routes of degradation are expected to involve photooxidation and cycloaddition reactions of the vinyl group, as well as hydrolytic cleavage of substituents from the triazine ring. For researchers and professionals working with these compounds, it is imperative to conduct empirical photostability studies using the standardized protocols outlined in this guide to ensure the long-term efficacy and safety of their products. Further research is warranted to generate quantitative data, such as quantum yields and degradation rate constants, for specific vinyl-containing triazine compounds to build a more comprehensive understanding of their photochemical behavior.

References

- 1. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]

The Biological Landscape of Substituted 1,3,5-Triazine-2,4-dithiols: A Scoping Review

A comprehensive review of available scientific literature reveals a notable scarcity of in-depth research into the specific biological activities of substituted 1,3,5-triazine-2,4-dithiols. While the broader class of 1,3,5-triazine derivatives has been extensively investigated for a range of pharmacological properties, including anticancer and antimicrobial effects, the dithiol-substituted scaffold remains a largely unexplored chemical space in terms of its biological potential.

The 1,3,5-triazine core is a versatile pharmacophore, and its derivatives have shown promise in various therapeutic areas. Extensive research has been conducted on amino, alkylamino, and morpholino substituted triazines, yielding compounds with significant biological activities. However, the introduction of two thiol groups at the 2 and 4 positions of the triazine ring appears to be a less common strategy in the design of biologically active molecules, as reflected in the limited number of dedicated studies.

This technical guide aims to provide a scoping overview of the current, albeit limited, state of knowledge regarding the biological activities of substituted 1,3,5-triazine-2,4-dithiols, drawing parallels from more extensively studied triazine analogs where appropriate.

Synthesis of the 1,3,5-Triazine-2,4-dithiol Scaffold

While detailed biological data is sparse, the chemical synthesis of the 1,3,5-triazine-2,4-dithiol core is documented. These compounds are typically synthesized from cyanuric chloride, a readily available starting material. The stepwise nucleophilic substitution of the chlorine atoms with thiol-containing nucleophiles allows for the introduction of the desired dithiol functionality. Further substitution at the 6-position can be achieved to generate a library of derivatives.

A general synthetic workflow can be visualized as follows:

Caption: General synthesis of 6-substituted-1,3,5-triazine-2,4-dithiols.

Postulated Biological Activities and Future Directions

Based on the known biological activities of other triazine derivatives and organosulfur compounds, several potential therapeutic applications for 1,3,5-triazine-2,4-dithiols can be postulated:

-

Anticancer Activity: Many 1,3,5-triazine derivatives exhibit potent anticancer effects by targeting various cellular pathways. The presence of thiol groups in the -2,4-dithiol scaffold could potentially lead to interactions with key enzymes or proteins involved in cancer cell proliferation and survival. The sulfur atoms may act as nucleophiles or engage in coordination with metal ions in metalloenzymes.

-

Antimicrobial Activity: Organosulfur compounds are known for their antimicrobial properties. The dithiol moiety in the triazine ring could confer antibacterial and antifungal activities through mechanisms such as disruption of microbial membranes, inhibition of essential enzymes, or interference with cellular redox balance.

-

Enzyme Inhibition: The structural features of 1,3,5-triazine-2,4-dithiols suggest they could act as inhibitors for various enzymes. The triazine core can serve as a scaffold for positioning the thiol groups to interact with the active sites of enzymes like kinases, proteases, or metalloenzymes.

Quantitative Data and Experimental Protocols: A Research Gap

A significant gap in the current literature is the lack of quantitative biological data, such as IC50 or MIC values, for substituted 1,3,5-triazine-2,4-dithiols. Consequently, detailed experimental protocols for assessing their specific biological activities are not available. To advance the understanding of this compound class, future research should focus on:

-

Systematic Synthesis: Generation of a diverse library of 6-substituted-1,3,5-triazine-2,4-dithiol derivatives to enable comprehensive structure-activity relationship (SAR) studies.

-

Broad Biological Screening: Evaluation of these compounds against a wide range of biological targets, including various cancer cell lines and microbial strains.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activities.

Below is a proposed experimental workflow for future investigations into the anticancer properties of this compound class.

Caption: Proposed workflow for anticancer evaluation of novel compounds.

In-Depth Technical Guide: 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol (CAS Number: 88373-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, identified by the CAS number 88373-30-2. Commonly referred to as VBATDT, this synthetic molecule possesses a unique combination of functional groups that impart valuable properties for applications in materials science and potentially in the biomedical field. Its structure features a triazine core, a vinylbenzyl group, a propylamino substituent, and two thiol groups, which contribute to its reactivity and functionality.[1] This document will detail its chemical and physical properties, provide insights into its synthesis, describe its known applications, and explore its biological activities, including a discussion of a potential mechanism of action.

Chemical and Physical Properties

VBATDT is a complex organic molecule with the molecular formula C15H18N4S2 and a molecular weight of approximately 318.5 g/mol .[2][3] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C15H18N4S2 | [2] |

| Molecular Weight | 318.46 - 318.5 g/mol | [2][3] |

| CAS Number | 88373-30-2 | [2] |

| IUPAC Name | 6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione | [2] |

| Synonyms | VBATDT, this compound | [2] |

| Density | 1.23 g/cm³ | |

| Boiling Point | 437.1°C at 760 mmHg | |

| Flash Point | 218.1°C | |

| Refractive Index | 1.65 | |

| Vapor Pressure | 7.69E-08 mmHg at 25°C |

A notable characteristic of VBATDT is its thione-thiol tautomerism, which is particularly relevant when the molecule is adsorbed onto metal surfaces. This property is crucial for its application as an adhesion promoter.

Synthesis

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic pathway for VBATDT.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-vinylbenzyl)propan-1-amine (Intermediate 1)

-

In a round-bottom flask, dissolve n-propylamine in a suitable aprotic solvent such as acetonitrile or THF.

-

Add a non-nucleophilic base, for example, potassium carbonate or triethylamine, to the solution.

-

Cool the mixture in an ice bath and add 4-vinylbenzyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure N-(4-vinylbenzyl)propan-1-amine.

Step 2: Synthesis of 6-chloro-N-(4-vinylbenzyl)-N-propyl-1,3,5-triazin-2-amine (Intermediate 2)

-

Dissolve cyanuric chloride in a suitable solvent like acetone or THF and cool the solution in an ice-salt bath.

-

Slowly add a solution of N-(4-vinylbenzyl)propan-1-amine in the same solvent to the cyanuric chloride solution while maintaining the low temperature and vigorous stirring.

-

After the addition is complete, allow the reaction to proceed at low temperature for a few hours.

-

Gradually warm the reaction to room temperature and continue stirring.

-

Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product may be used directly in the next step or purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve the chlorinated triazine intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add a sulfur source, such as thiourea or sodium hydrosulfide, to the solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the thiol product.

-

Collect the precipitate by filtration, wash with water, and then a cold organic solvent.

-

Recrystallize the crude product from a suitable solvent system to obtain the pure this compound.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the structural features of VBATDT suggest characteristic spectroscopic signatures.

-

¹H NMR: Expected signals would include aromatic protons from the vinylbenzyl group, vinyl protons, and aliphatic protons from the n-propyl chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic and vinyl carbons, the aliphatic carbons of the propyl group, and the carbons of the triazine ring, including the C=S carbons.

-